molecular formula C39H64O13 B1244424 Tiqueside CAS No. 99759-19-0

Tiqueside

货号: B1244424
CAS 编号: 99759-19-0
分子量: 740.9 g/mol
InChI 键: GUSVHVVOABZHAH-OPZWKQDFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Unii-1AW8P77hkj is a natural product found in Trigonella foenum-graecum with data available.

生物活性

Tiqueside, also known as beta-tigogenin cellobioside, is a synthetic saponin that has garnered attention for its hypocholesterolemic properties. This compound is primarily investigated for its ability to inhibit cholesterol absorption, making it a potential therapeutic agent for managing hypercholesterolemia. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on lipid metabolism, and relevant case studies.

This compound acts by inhibiting the intestinal absorption of cholesterol. Studies have shown that this compound can significantly reduce cholesterol absorption in various animal models, including hamsters and rabbits. The primary mechanisms identified include:

  • Inhibition of Cholesterol Absorption : this compound has been shown to reduce cholesterol absorption by 68% in hamsters when administered as a dietary supplement. This effect was observed without altering bile absorption or affecting cholesterol 7 alpha-hydroxylase activity, indicating a specific action on cholesterol uptake mechanisms .
  • Increased Fecal Sterol Excretion : The compound promotes increased excretion of neutral sterols in feces, which correlates with reduced hepatic cholesterol levels. In studies involving cholesterol-fed rabbits, this compound decreased hepatic cholesterol content by 10-55% and increased fecal neutral sterol excretion up to 2.5-fold .
  • Dose-Dependent Effects : The efficacy of this compound is dose-dependent. In clinical trials, doses ranging from 1 to 3 grams per day resulted in significant reductions in LDL cholesterol levels among hypercholesterolemic patients .

Animal Studies

Several studies have evaluated the effects of this compound on different animal models:

Study Animal Model Dosage Cholesterol Absorption Reduction Hepatic Cholesterol Reduction
Hamsters150 mg/kg/day for 4 days68%Correlated with absorption inhibition
Rabbits>125 mg/kg25-75%10-55%

These studies demonstrate this compound's robust ability to lower both intestinal and hepatic cholesterol levels across various species.

Human Clinical Trials

A notable clinical trial involved 15 patients with hypercholesterolemia who received this compound at varying doses (1, 2, and 3 g daily) over three treatment periods. The results indicated:

  • A dose-dependent reduction in plasma LDL cholesterol levels.
  • Increased fecal excretion of neutral sterols without significant changes in other lipoproteins or fat-soluble vitamin absorption .

Case Studies

Case studies illustrate the translational impact of this compound research:

  • Case Study on Hypercholesterolemia Treatment : A study involving patients with LDL-C levels above 160 mg/dL showed that this compound effectively lowered cholesterol levels without adverse effects on bile acid metabolism or fat absorption .
  • Comparative Efficacy Study : In a comparative study between this compound and another saponin (pamaqueside), both compounds showed similar hypocholesterolemic activities; however, pamaqueside demonstrated greater potency in reducing cholesterol absorption .

属性

CAS 编号

99759-19-0

分子式

C39H64O13

分子量

740.9 g/mol

IUPAC 名称

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-35-33(46)31(44)34(27(16-41)50-35)51-36-32(45)30(43)29(42)26(15-40)49-36/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20+,21+,22-,23+,24+,25+,26-,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1

InChI 键

GUSVHVVOABZHAH-OPZWKQDFSA-N

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1

手性 SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1

规范 SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1

同义词

eta-tigogenin cellobioside
CP 88818
CP-88818
tiqueside

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。